3-Methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
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Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on its source or synthesis, its uses, and its role in biological systems if applicable.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions used, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis would provide information on the arrangement of atoms in the molecule and the type and length of chemical bonds.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and its reactivity with various reagents.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties. It could also include determining its chemical stability and reactivity.Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and precautions that need to be taken when handling and storing the compound.
Future Directions
This would involve a discussion of areas for future research. This could include potential applications of the compound, further studies needed to fully understand its properties, and modifications that could be made to the compound to enhance its properties or reduce its toxicity.
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properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S2/c1-6(2)5-19-8-9(18(4)11(21)15-10(8)20)14-12(19)23-13-17-16-7(3)22-13/h1,5H2,2-4H3,(H,15,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIZWNZQTOQNSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one |
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